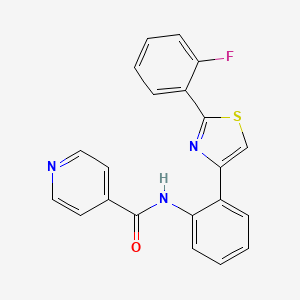

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole rings are important in the world of chemistry due to their aromatic properties, which allow for many reactive positions where various chemical reactions can take place . Molecules containing a thiazole ring can have a significant impact on biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Synthesis Analysis

The synthesis of compounds containing a thiazole ring, such as “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide”, has been a subject of interest for researchers. The synthesis process often involves the reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative is then fully analyzed and characterized via spectroanalytical data .Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The thiazole ring has many reactive positions where various chemical reactions can take place, such as donor–acceptor, nucleophilic, and oxidation reactions . The presence of a thiazole ring in a molecule can lead to unpredictable behavior when the molecule enters physiological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide” can be confirmed by their physicochemical properties and spectroanalytical data . The compound’s properties are often analyzed using techniques such as NMR, IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of a 2,4-disubstituted thiazole moiety can significantly enhance the inhibitory activity against various pathogens. For instance, compounds with a thiazole ring substituted with a dimethoxyphenyl group at the fourth position have shown potent activity, comparable to standard drugs like vancomycin . This suggests that our compound of interest could be explored for its efficacy against a range of bacterial strains, potentially leading to the development of new antimicrobial agents.

Antifungal Applications

The structural configuration of thiazole compounds also lends itself to antifungal activity. Derivatives such as 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid have demonstrated comparable antifungal efficacy against strains like Candida albicans and Candida glabrata to that of the standard drug ketoconazole . This indicates a promising avenue for the compound to be tested as an antifungal agent.

Anti-inflammatory and Analgesic Effects

Thiazoles are known to exhibit anti-inflammatory and analgesic activities. The modification of the thiazole ring can lead to compounds that effectively reduce inflammation and pain. This property is particularly beneficial in the development of new medications for chronic inflammatory diseases and pain management .

Antitumor and Cytotoxicity

Thiazole derivatives have been studied for their antitumor and cytotoxic effects. Some compounds, such as those with an imidazo[2,1-b]thiazol-3-yl moiety, have shown potent effects on human tumor cell lines, including prostate cancer . Research into the compound could uncover potential applications in cancer therapy, especially considering its unique structural features.

Antiviral Properties

The thiazole ring is a common feature in many antiretroviral drugs. Its incorporation into new compounds could lead to the development of novel antiviral agents. Given the ongoing need for effective treatments against various viral infections, this compound could be a valuable candidate for further research in this field .

Neuroprotective Potential

Thiazole-containing compounds have also been associated with neuroprotective effects. They play a role in the synthesis of neurotransmitters and are found in essential vitamins like Vitamin B1 (thiamine). The compound could be explored for its potential benefits in neurodegenerative diseases or as a supplement to support neurological health .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic activities .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

brucei .

Action Environment

The physico-chemical properties of thiazole, such as its boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, could potentially be influenced by environmental conditions .

Zukünftige Richtungen

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . Given its versatile properties and the wide range of biological activities it can influence, there is significant potential for future research and development of new compounds containing a thiazole ring. This could lead to the development of new drugs and biologically active agents .

Eigenschaften

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3OS/c22-17-7-3-1-5-15(17)21-25-19(13-27-21)16-6-2-4-8-18(16)24-20(26)14-9-11-23-12-10-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHOTGNPMYNMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)

![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)

![6-Fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-morpholin-4-ylquinolin-4-one](/img/structure/B2982266.png)

![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)

![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)

![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)